molecular formula C11H12N2O2S B2744620 4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid CAS No. 104344-78-7

4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid

Cat. No.: B2744620
CAS No.: 104344-78-7
M. Wt: 236.29
InChI Key: WSZSGKXXFYVFAU-UHFFFAOYSA-N
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Description

4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid (CAS 104344-78-7) is a small molecule with the molecular formula C₁₁H₁₂N₂O₂S and a molecular weight of 236.29 g/mol . Its structure features a butanoic acid chain linked to the 2-position of a 1,3-benzothiazole ring via an amino group, a scaffold recognized in medicinal chemistry for its diverse biological activities . The benzothiazole nucleus is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anthelminthic, and antioxidant activities . Recent synthetic methodologies highlight the continued interest in benzothiazole-amino acid hybrids, such as their use in Brønsted acid ionic-liquid-catalyzed one-pot syntheses to create more complex molecular architectures for biological screening . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It can be readily esterified to derivatives like Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate (CAS 612527-80-7) for further exploration of structure-activity relationships . Researchers utilize this chemical to develop novel functionalized heterocyclic derivatives, which are then screened for potential in vitro bioactivities, such as antioxidant and antimicrobial properties . As a research chemical, it provides a core template for the design and development of new therapeutic agents, making it a compound of significant interest in pharmaceutical and bioorganic chemistry laboratories.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-10(15)6-3-7-12-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZSGKXXFYVFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid typically involves the reaction of 1,3-benzothiazol-2-amine with butanoic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoic Acid

  • Structure : Contains a 3-oxo group on the benzothiazole ring ().
  • Implications : Oxo-substituted benzothiazoles often exhibit enhanced metabolic stability but reduced nucleophilicity, which may affect interactions with biological targets .

4-(1,1-Dioxo-1,2-benzothiazol-3-yl)aminobutanoic Acid

  • Structure : Features a sulfone (dioxo) group on the benzothiazole ring ().
  • Implications : Sulfone derivatives are often used in drug design to modulate pharmacokinetic profiles, suggesting this analog may have distinct bioavailability compared to the target compound .

2-{[4-(1,3-Benzothiazol-2-yl)phenyl]-(methyl)amino}acetic Acid

  • Structure: Substituted phenyl ring with a methylamino-acetic acid chain ().
  • Key Differences: The acetic acid moiety (shorter chain) and methylamino group may reduce steric hindrance compared to the butanoic acid chain.
  • Structural Data : Single-crystal X-ray analysis shows a mean C–C bond length of 0.004 Å and an R factor of 0.059, indicating high structural stability .

Comparison with Functional Group Variations

Azo-Linked Benzothiazoles

  • Example : 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid derivatives ().
  • Key Differences: The azo group (–N=N–) replaces the amino linker, introducing conjugation and UV-vis activity (λmax ~400–500 nm).
  • Acidity: pKa values for phenolic protons range from 4.2–5.8, while carboxylic protons are ~2.1–2.5, indicating stronger acidity than amino-linked analogs .

Nitrile- and Halogen-Substituted Derivatives

  • Examples :
    • 2-[3-(1,3-Benzothiazol-2-yl)phenyl]propanenitrile (3b)
    • 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c) ().

Pharmacological Analogs

Antitubercular Agents

  • Example: 4-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic acid (3a) ().
  • Activity: Exhibits inhibitory effects on Mycobacterium tuberculosis, likely due to the phenoxy bridge enhancing membrane permeability .

Complex Hybrid Derivatives

  • Example: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyridine-2-carboxylic acid ().
  • Design Rationale : Incorporation of adamantane and pyrazole groups suggests targeting enzyme allosteric sites or leveraging lipophilicity for CNS penetration .

Data Tables

Table 1: Acidity Constants of Azo-Linked Benzothiazoles ()

Compound pKa (Carboxylic) pKa (Phenolic)
2-Hydroxy-4-Cl-3-azo 2.3 5.2
2-Hydroxy-4-NO2-3-azo 2.1 4.8

Table 2: Antitubercular Activity of Benzothiazole Derivatives ()

Compound IC50 (µM) LogP
3a 12.4 3.2
3c 8.9 4.1

Biological Activity

4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with butanoic acid derivatives. This process can be optimized through various methods, including:

  • Refluxing : The reactants are refluxed in a suitable solvent such as dichloromethane.
  • Purification : Post-reaction, the mixture is concentrated and purified through recrystallization or chromatography to yield the desired product.

Antitumor Activity

Research indicates that derivatives of benzothiazoles exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines:

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast Cancer)15.9
PC-3 (Prostate Cancer)28.7
HCT116 (Colon Cancer)25.1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression. The compound binds to the active sites of these enzymes, effectively blocking substrate access and altering downstream signaling pathways.

Other Biological Activities

In addition to its antitumor effects, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Exhibited broad-spectrum antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Demonstrated potential in reducing inflammation in various models.

Case Studies and Research Findings

  • Antitumor Study : A study evaluating the cytotoxic effects of benzothiazole derivatives found that certain modifications led to enhanced potency against multiple cancer cell lines. The study reported IC50 values ranging from 1.7 to 93.3 μM across different cell types, indicating a strong correlation between structure and activity .
  • Enzyme Inhibition : Another investigation highlighted the compound's role as an enzyme inhibitor, particularly against GSK-3β, with a significant reduction in activity observed at concentrations as low as 1 μM . This suggests potential applications in treating diseases linked to dysregulated GSK-3β activity.
  • Antimicrobial Properties : Research on similar compounds has shown effective inhibition against various pathogens, with minimal inhibitory concentrations (MICs) reported around 50 μg/mL for several tested organisms .

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid?

Methodological Answer:
The synthesis typically involves coupling reactions between benzothiazole derivatives and γ-aminobutyric acid precursors. For example, a nucleophilic substitution reaction between 2-chloro-1,3-benzothiazole and γ-aminobutyric acid under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the product . Characterization via NMR (¹H/¹³C) and IR spectroscopy should confirm the presence of the benzothiazole ring and carboxylic acid moiety .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Factorial design of experiments (DoE) is recommended to systematically evaluate variables such as temperature, solvent polarity, and stoichiometry. For instance, a 2³ factorial design can identify interactions between parameters like reaction time (12–24 hrs), temperature (80–120°C), and base concentration (1–3 eq.). Response surface methodology (RSM) can further refine optimal conditions . Computational tools (e.g., density functional theory, DFT) may predict reaction pathways and transition states, aiding in mechanistic understanding and parameter selection .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the 3D structure, including bond angles and dihedral angles between the benzothiazole and butanoic acid moieties .
  • Mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₁H₁₁N₂O₂S).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles .

Advanced: How do structural modifications (e.g., substituents on the benzothiazole ring) affect the compound’s physicochemical properties?

Methodological Answer:
Introducing electron-withdrawing groups (e.g., -NO₂) at the benzothiazole’s 6-position can enhance acidity (pKa) of the carboxylic acid group due to resonance effects. Computational modeling (e.g., COSMO-RS) predicts solubility in polar solvents, while Hammett constants quantify substituent effects on reaction kinetics . Comparative studies with analogs (e.g., 4-[(4-methyl-1,3-benzothiazol-2-yl)amino]butanoic acid) reveal trends in melting points and crystallinity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard assessment : Review Safety Data Sheets (SDS) for analogous benzothiazole derivatives (e.g., skin/eye irritation risks).
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal in designated organic waste containers .

Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking : Screens derivatives against target proteins (e.g., enzymes in inflammatory pathways) to predict binding affinities.
  • QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with biological activity data from in vitro assays. Tools like AutoDock Vina or Schrödinger Suite are commonly used .
  • ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .

Basic: What are common sources of impurities during synthesis, and how are they mitigated?

Methodological Answer:

  • By-products : Unreacted 2-chlorobenzothiazole or γ-aminobutyric acid dimerization by-products.
  • Mitigation : Use excess benzothiazole derivative (1.2–1.5 eq.) to drive the reaction to completion. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .
  • Purification : Gradient elution in column chromatography (5–20% MeOH in DCM) effectively separates impurities .

Advanced: How can spectroscopic data inconsistencies (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Dynamic NMR : Detects conformational changes (e.g., rotamers) causing peak splitting.
  • 2D NMR (HSQC, HMBC) : Assigns ambiguous proton/carbon signals by correlating through-bond couplings.
  • Variable-temperature studies : Resolve overlapping peaks by altering sample temperature (e.g., 25°C to −40°C) .

Basic: What are the solubility characteristics of this compound in common solvents?

Methodological Answer:
The compound is sparingly soluble in water due to the hydrophobic benzothiazole ring but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic buffers (pH < 4). Solubility data can be experimentally determined via shake-flask methods using UV-Vis spectroscopy at λ_max ≈ 270 nm .

Advanced: What strategies are effective for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Process Analytical Technology (PAT) : Inline FTIR monitors reaction progress in real-time during scale-up.
  • Quality-by-Design (QbD) : Defines critical quality attributes (CQAs) and control parameters (e.g., mixing efficiency, heat transfer) for batch reactors .
  • DoE-guided optimization : Identifies scale-sensitive variables (e.g., cooling rate) to prevent exothermic runaway reactions .

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